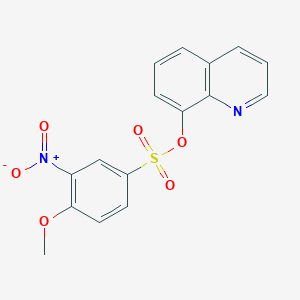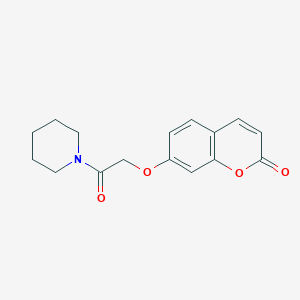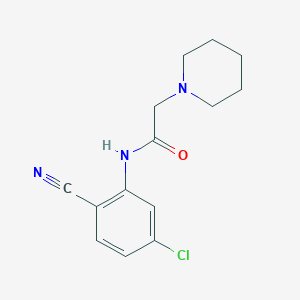
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide, commonly known as dichlobenil, is a widely used herbicide. It is a white crystalline solid that is slightly soluble in water. Dichlobenil is used to control the growth of weeds in a variety of agricultural and horticultural settings.
Applications De Recherche Scientifique
Dichlobenil has been extensively researched for its use as an herbicide. It has been shown to be effective in controlling the growth of a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Dichlobenil has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
Dichlobenil works by inhibiting the synthesis of cellulose, a key component of plant cell walls. This causes the cell walls to weaken and eventually break down, leading to the death of the plant. Dichlobenil is considered a pre-emergent herbicide, meaning that it is applied to the soil before the weeds have a chance to germinate.
Biochemical and Physiological Effects:
Dichlobenil has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some plant species. Dichlobenil has been shown to have a half-life of approximately 30 days in soil, meaning that it can persist in the environment for a significant amount of time.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dichlobenil in lab experiments is its effectiveness in controlling weed growth. This can help to ensure that the experimental conditions are consistent and that the results are reliable. However, the use of dichlobenil can also introduce confounding variables, such as changes in soil composition and microbial activity.
Orientations Futures
There are several potential future directions for research on dichlobenil. One area of interest is its potential use in the treatment of Alzheimer's disease. Some studies have suggested that dichlobenil may be able to inhibit the formation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Another area of interest is the potential use of dichlobenil in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, further research is needed to better understand the long-term environmental impacts of dichlobenil use.
Méthodes De Synthèse
Dichlobenil can be synthesized through a reaction between 3,4-dichlorophenol and tert-butyl carbamate. The reaction is catalyzed by acetic anhydride and pyridine. The resulting product is then treated with acetic anhydride and sodium acetate to form dichlobenil.
Propriétés
IUPAC Name |
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-13(2,3)17-12(19)16-11(18)7-20-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLBBACNQFKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)

![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)